molecular formula C15H23N3O B14278446 5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one CAS No. 138531-41-6

5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one

Cat. No.: B14278446
CAS No.: 138531-41-6
M. Wt: 261.36 g/mol
InChI Key: VDIFKCQFOAEDHD-UHFFFAOYSA-N
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Description

5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one is a chemical compound with a molecular formula of C16H24N2O. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is structurally related to other compounds in the benzimidazole family and has unique properties that make it valuable for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one typically involves the reduction of a 2-nitrophenyl acetic acid precursor followed by spontaneous cyclization. This process can be carried out using catalytic hydrogenation or transfer hydrogenation in water . The reaction conditions often require the use of specific reagents such as sodium borohydride and borane for selective reduction steps .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization from isopropanol and hydrochloric acid to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde for forced degradation studies, as well as other oxidizing and reducing agents . The reaction conditions may vary depending on the desired outcome, such as temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions can include dimeric degradants, such as 1,3’-Dimer and 3,3’-Dimer, which are formed by the reaction of the compound with residual formaldehyde .

Scientific Research Applications

5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets and pathways. For example, it acts as a dopamine agonist, stimulating dopamine receptors within the brain’s caudate-putamen region . This interaction is crucial for its potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one is unique due to its specific structure and the range of applications it offers in various scientific fields. Its ability to interact with dopamine receptors and its potential therapeutic effects make it a valuable compound for research and development.

Properties

CAS No.

138531-41-6

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

5-[2-(dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C15H23N3O/c1-3-8-18(9-4-2)10-7-12-5-6-13-14(11-12)17-15(19)16-13/h5-6,11H,3-4,7-10H2,1-2H3,(H2,16,17,19)

InChI Key

VDIFKCQFOAEDHD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=CC2=C(C=C1)NC(=O)N2

Origin of Product

United States

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